molecular formula C19H19F2N5O3S B6439925 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine CAS No. 2549043-42-5

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,5-difluorobenzenesulfonyl)pyrrolidine

Cat. No. B6439925
CAS RN: 2549043-42-5
M. Wt: 435.4 g/mol
InChI Key: XZTOZSBHNBZIBO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a triazolo[4,3-b]pyridazine ring, and a difluorobenzenesulfonyl group. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple ring systems. The exact structure would depend on the specific arrangement and orientation of these rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom, and the difluorobenzenesulfonyl group could undergo reactions at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of multiple ring systems and polar groups could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are often used as enzyme inhibitors or receptor antagonists .

Safety and Hazards

The safety and hazards of the compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further optimization of the compound’s structure to improve its biological activity, as well as studies to better understand its mechanism of action .

properties

IUPAC Name

3-cyclopropyl-6-[[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O3S/c20-14-7-15(21)9-16(8-14)30(27,28)25-6-5-12(10-25)11-29-18-4-3-17-22-23-19(13-1-2-13)26(17)24-18/h3-4,7-9,12-13H,1-2,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTOZSBHNBZIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)S(=O)(=O)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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